4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the benzamide intermediate with bis(2-cyanoethyl)amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can occur at the cyano groups, potentially converting them to amines.
Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products depend on the substituents introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the oxadiazole ring suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(ethyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
The unique combination of functional groups in 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide sets it apart from similar compounds. The methoxymethyl group, in particular, may confer unique chemical reactivity and biological activity.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic molecule that incorporates various pharmacologically active moieties. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide backbone substituted with a sulfamoyl group and an oxadiazole ring. Its molecular formula is C15H16N6O3S, and its structure is characterized by the following functional groups:
- Benzamide : Provides a framework for biological activity.
- Sulfamoyl Group : Known for antibacterial properties.
- Oxadiazole Ring : Implicated in various bioactivities including anticancer and anti-inflammatory effects.
Antibacterial Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. In particular, derivatives similar to our compound have shown effectiveness against various bacterial strains.
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
10a | Salmonella typhi | 84.4 |
10d | Bacillus subtilis | 83.6 |
10e | Escherichia coli | 83.3 |
These results suggest that the incorporation of the oxadiazole ring enhances the antibacterial efficacy of benzamide derivatives .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease , both of which are crucial targets in treating neurological disorders and managing urea cycle disorders respectively.
Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
Acetylcholinesterase | 2.14 | Thiourea 21.25 |
Urease | 1.13 | Thiourea 21.25 |
The results indicate that this compound may serve as a lead for developing new enzyme inhibitors .
Toxicity Assessment
In addition to its biological activities, toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of the compound. The results showed a strong positive response in the Ames test, indicating potential mutagenicity; however, further studies are required to fully assess its safety .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antibacterial Mechanism : The sulfamoyl group may interfere with bacterial folate synthesis.
- Enzyme Inhibition : The structural conformation allows binding to active sites on enzymes like AChE and urease.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study A : A derivative with a similar structure was effective against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant therapeutic potential.
- Case Study B : In vitro studies showed that another oxadiazole derivative reduced tumor cell proliferation by inducing apoptosis in cancer cell lines.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5S/c1-27-12-15-21-22-17(28-15)20-16(24)13-4-6-14(7-5-13)29(25,26)23(10-2-8-18)11-3-9-19/h4-7H,2-3,10-12H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVOYICZHXGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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